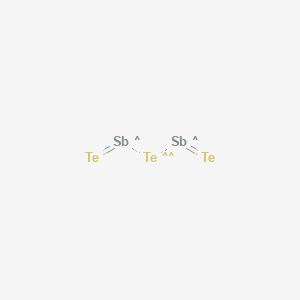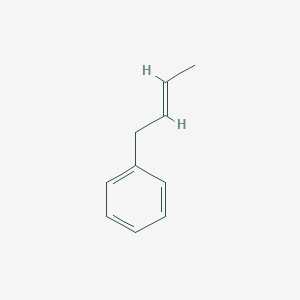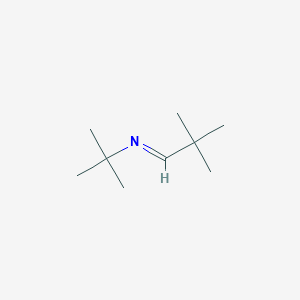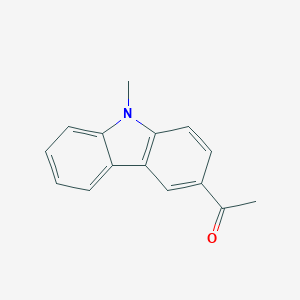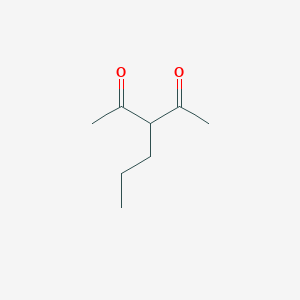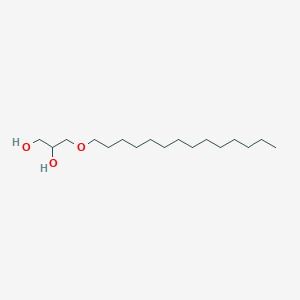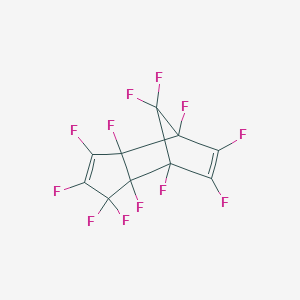
4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- is a compound that belongs to the family of perfluorinated compounds. It has been widely studied for its potential applications in various fields such as material science, environmental science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- is not well understood. However, it has been reported to interact with various biological targets such as enzymes, receptors, and ion channels. Its high fluorine content is believed to play a key role in its interaction with these targets.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- have not been extensively studied. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- in lab experiments is its high purity and stability. It is also easy to handle and store. However, one of the main limitations is its high cost, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro-. One potential direction is the development of new synthesis methods that are more cost-effective and scalable. Another direction is the investigation of its potential use as a fluorinated building block in the design of new drugs. Additionally, further studies are needed to understand its mechanism of action and its potential applications in environmental science.
Synthesemethoden
The synthesis of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- involves the reaction of 4,7-Methanoindene with perfluoroalkyl iodides under basic conditions. This method has been reported to give high yields and purity of the desired product.
Wissenschaftliche Forschungsanwendungen
4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- has been extensively studied for its potential applications in various fields. In material science, it has been used to prepare highly fluorinated polymers that exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. In environmental science, it has been studied for its potential use as a tracer for the transport and fate of perfluoroalkyl substances in the environment. In medicinal chemistry, it has been investigated for its potential use as a fluorinated building block in the design of new drugs.
Eigenschaften
CAS-Nummer |
1482-08-2 |
|---|---|
Produktname |
4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- |
Molekularformel |
C10F12 |
Molekulargewicht |
348.09 g/mol |
IUPAC-Name |
1,2,3,4,5,5,6,7,8,9,10,10-dodecafluorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10F12/c11-1-2(12)7(17)9(20)5(15,6(1,16)10(7,21)22)3(13)4(14)8(9,18)19 |
InChI-Schlüssel |
JWLKYWSQXBLDPM-UHFFFAOYSA-N |
SMILES |
C1(=C(C2(C3(C(C1(C2(F)F)F)(C(=C(C3(F)F)F)F)F)F)F)F)F |
Kanonische SMILES |
C1(=C(C2(C3(C(C1(C2(F)F)F)(C(=C(C3(F)F)F)F)F)F)F)F)F |
Synonyme |
1,1,2,3,3a,4,5,6,7,7a,8,8-Dodecafluoro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



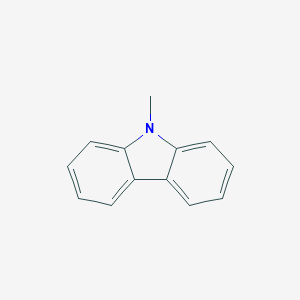

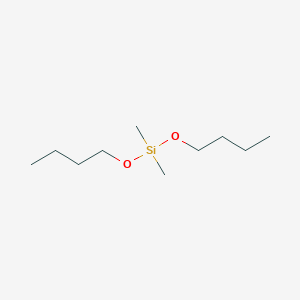
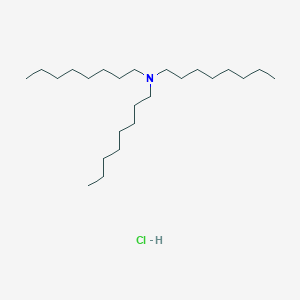
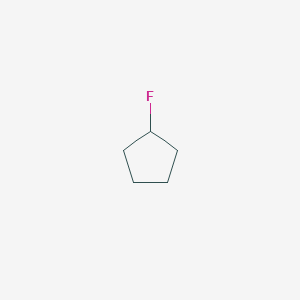
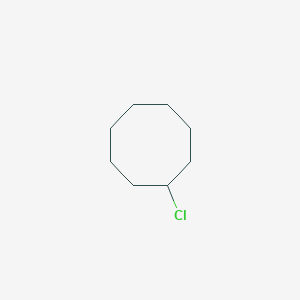
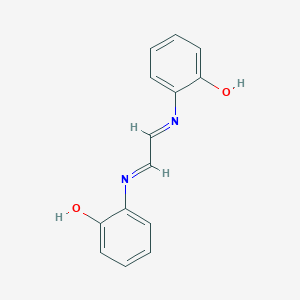
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
